molecular formula C10H6BrN3O B13896460 3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile

3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile

Cat. No.: B13896460
M. Wt: 264.08 g/mol
InChI Key: ZUXPULZXSGAKJF-UHFFFAOYSA-N
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Description

3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile is a heterocyclic compound with a quinoxaline core. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of a bromomethyl group and a nitrile group in this compound makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile typically involves the bromination of a quinoxaline derivative. One common method is the bromination of 2-oxo-1H-quinoxaline-5-carbonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical.

Major Products Formed

    Nucleophilic Substitution: Products include substituted quinoxalines with various functional groups.

    Oxidation: Products may include quinoxaline derivatives with hydroxyl or carbonyl groups.

    Reduction: Products include amine derivatives of quinoxaline.

Scientific Research Applications

3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile is unique due to the presence of both a bromomethyl group and a nitrile group, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

3-(bromomethyl)-2-oxo-1H-quinoxaline-5-carbonitrile

InChI

InChI=1S/C10H6BrN3O/c11-4-8-10(15)14-7-3-1-2-6(5-12)9(7)13-8/h1-3H,4H2,(H,14,15)

InChI Key

ZUXPULZXSGAKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C(=N2)CBr)C#N

Origin of Product

United States

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